![molecular formula C4H9NO4P- B14383564 Methyl [2-(hydroxyimino)propyl]phosphonate CAS No. 88184-65-0](/img/structure/B14383564.png)
Methyl [2-(hydroxyimino)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [2-(hydroxyimino)propyl]phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphonate group attached to a hydroxyimino-propyl moiety, making it a versatile molecule for chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl [2-(hydroxyimino)propyl]phosphonate typically involves the reaction of appropriate phosphonate esters with hydroxyimino compounds under controlled conditions. One common method includes the use of H-phosphonate esters, which undergo a series of reactions involving nucleophilic substitution and condensation to form the desired product . The reaction conditions often require specific catalysts and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [2-(hydroxyimino)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .
Major Products Formed
Applications De Recherche Scientifique
Methyl [2-(hydroxyimino)propyl]phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which methyl [2-(hydroxyimino)propyl]phosphonate exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phosphonate group can also interact with metal ions and other cofactors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phosphonate derivatives such as:
- Methylphosphonic acid
- Ethylphosphonic acid
- Dimethylphosphonate
Uniqueness
Methyl [2-(hydroxyimino)propyl]phosphonate is unique due to its hydroxyimino group, which provides additional reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications where specific interactions with biological molecules are required .
Propriétés
Numéro CAS |
88184-65-0 |
|---|---|
Formule moléculaire |
C4H9NO4P- |
Poids moléculaire |
166.09 g/mol |
Nom IUPAC |
2-hydroxyiminopropyl(methoxy)phosphinate |
InChI |
InChI=1S/C4H10NO4P/c1-4(5-6)3-10(7,8)9-2/h6H,3H2,1-2H3,(H,7,8)/p-1 |
Clé InChI |
QIPQRXKARFYPNT-UHFFFAOYSA-M |
SMILES canonique |
CC(=NO)CP(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
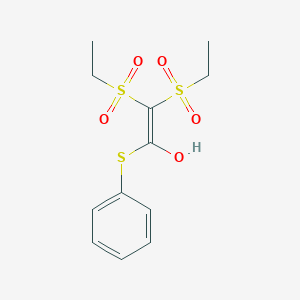
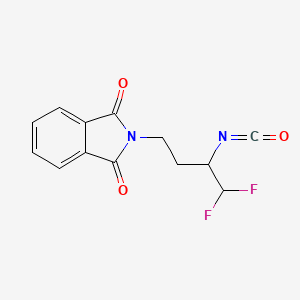
![6-Methylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14383526.png)
![[(2-Methoxy-1-phenylpropan-2-yl)sulfanyl]benzene](/img/structure/B14383529.png)
![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)
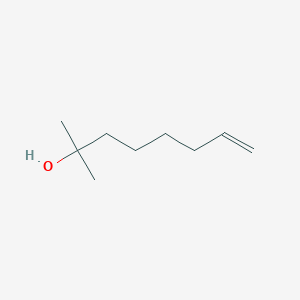
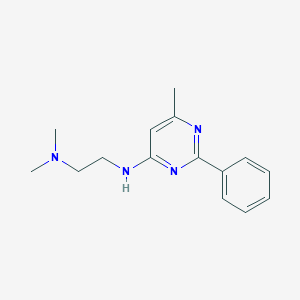
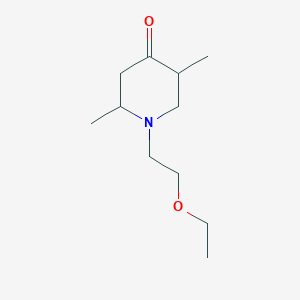
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
![Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate](/img/structure/B14383552.png)
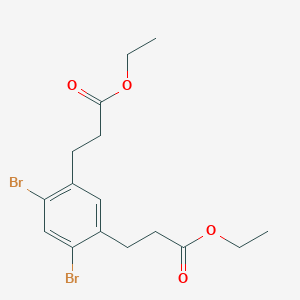
![3-[6-(3-Formyloxypropylsulfanylcarbonyl)pyridine-2-carbonyl]sulfanylpropyl formate](/img/structure/B14383558.png)
